Anwngfgwrf
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anwngfgwrf involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The amidation of the C-terminal phenylalanine and acetylation of the N-terminal D-alanine are achieved through specific chemical reactions during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification, typically through high-performance liquid chromatography (HPLC), to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Anwngfgwrf can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the peptide’s structure and function.
Reduction: The addition of hydrogen or removal of oxygen can also modify the peptide.
Substitution: Specific amino acids within the peptide sequence can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution reactions: These typically involve the use of protected amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation may result in the formation of disulfide bonds, while substitution reactions can yield analogs with altered biological activity.
Scientific Research Applications
Anwngfgwrf has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of Anwngfgwrf involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
Kisspeptin-10: Another peptide with a similar structure but different biological activity.
GnRH analogs: Peptides that interact with gonadotropin-releasing hormone receptors.
Other modified peptides: Peptides with similar modifications, such as amidation and acetylation, but different sequences and functions.
Uniqueness
Anwngfgwrf is unique due to its specific sequence and modifications, which confer distinct biological properties. Its ability to interact with particular molecular targets and pathways sets it apart from other peptides, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C63H78N18O13 |
---|---|
Molecular Weight |
1295.4 g/mol |
IUPAC Name |
2-(2-acetamidopropanoylamino)-N-[1-[[4-amino-1-[[2-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C63H78N18O13/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69) |
InChI Key |
IUPKBWSKNCAQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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